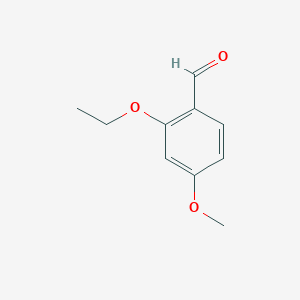

2-Ethoxy-4-methoxybenzaldehyde

Vue d'ensemble

Description

2-Ethoxy-4-methoxybenzaldehyde is a unique chemical compound with the linear formula C10H12O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 2-alkoxy-5-methoxybenzaldehydes, including 2-Ethoxy-4-methoxybenzaldehyde, can be achieved by the direct alkylation of 2-hydroxy-5-methoxybenzaldehyde in refluxing acetone with excess alkyl halides in the presence of anhydrous potassium carbonate .Molecular Structure Analysis

The molecular structure of 2-Ethoxy-4-methoxybenzaldehyde can be represented by the SMILES string O=CC(C=C1)=C(OCC)C=C1OC . The InChI code for this compound is 1S/C10H12O3/c1-3-13-10-6-9(12-2)5-4-8(10)7-11/h4-7H,3H2,1-2H3 .Physical And Chemical Properties Analysis

2-Ethoxy-4-methoxybenzaldehyde is a solid at room temperature . It has a molecular weight of 180.2 . The compound is classified under storage class code 11, which denotes combustible solids .Applications De Recherche Scientifique

Vibrational Spectroscopy in Material Science

2-Ethoxy-4-methoxybenzaldehyde: has been studied for its vibrational dynamics in the solid state using inelastic neutron scattering (INS) and periodic density functional theory (DFT) calculations . This compound’s vibrational modes can be confidently assigned, which is crucial for understanding molecular interactions and the design of new materials with desired properties.

Medicinal Chemistry

In the realm of medicinal chemistry, 2-Ethoxy-4-methoxybenzaldehyde is explored for its potential antibacterial and antibiofilm activities. It could serve as a lead structure for developing new antibacterial drugs, particularly against resistant strains like MRSA .

Environmental Science

The compound’s role in environmental science is linked to its presence in various plants and its potential environmental impact. Understanding its behavior and interactions with other natural compounds can lead to insights into ecological balance and the development of environmentally friendly products .

Food Technology

2-Ethoxy-4-methoxybenzaldehyde: is assessed for its use as a flavoring agent in food technology. Its stability, safety, and sensory properties are crucial for its application in enhancing the taste and aroma of food products .

Cosmetic Industry

In cosmetics, this compound could be used for its fragrance properties, contributing to the scent profile of beauty products. It may also play a role in the formulation of skincare products due to its potential medicinal properties .

Analytical Chemistry

Analytical chemistry utilizes 2-Ethoxy-4-methoxybenzaldehyde as a standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reference compound in research studies .

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Orientations Futures

Methoxybenzaldehydes, including 2-Ethoxy-4-methoxybenzaldehyde, have potential roles in medicine, agriculture, and industry . They are important precursors for the pharmaceutical industry and for organic synthesis in general . Therefore, up-to-date knowledge is required for further progress in methoxybenzaldehyde research .

Mécanisme D'action

Target of Action

It is known that benzaldehydes, in general, can react at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which in this case is the benzene ring of the benzaldehyde. This reaction can be resonance stabilized .

Mode of Action

It is known that secondary and tertiary benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-Ethoxy-4-methoxybenzaldehyde may interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that benzaldehydes can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can affect various biochemical pathways and their downstream effects.

Result of Action

It is known that benzaldehydes can have various effects at the molecular and cellular levels, depending on their specific structures and the biochemical pathways they affect .

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of benzaldehydes .

Propriétés

IUPAC Name |

2-ethoxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10-6-9(12-2)5-4-8(10)7-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAVANUCHWRYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343782 | |

| Record name | 2-Ethoxy-4-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-4-methoxybenzaldehyde | |

CAS RN |

42924-37-8 | |

| Record name | 2-Ethoxy-4-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

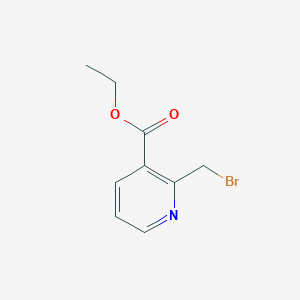

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B1595653.png)

![7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one](/img/structure/B1595658.png)

![6-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1595664.png)